![molecular formula C15H20N2O2 B2808337 N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide CAS No. 2197610-60-7](/img/structure/B2808337.png)
N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide, also known as MPA, is a chemical compound that has been widely used in scientific research. This compound is a synthetic progestin that has been used in various studies to investigate its effects on the reproductive system and other physiological processes.
Mechanism Of Action
The mechanism of action of N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide involves binding to the progesterone receptor and activating it. This leads to the suppression of ovulation, thickening of the cervical mucus, and changes in the endometrium. N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide also has anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide has several biochemical and physiological effects. It has been shown to decrease the levels of luteinizing hormone and follicle-stimulating hormone, which are involved in the regulation of the menstrual cycle. N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide also increases the levels of progesterone, which is involved in the maintenance of pregnancy. N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide in lab experiments is its high potency and selectivity for the progesterone receptor. This allows for precise control of the experimental conditions. However, one of the limitations of using N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide is its short half-life, which may require frequent dosing in experiments.
Future Directions
For research involving N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide include the development of new progestins and investigation of its potential applications in clinical medicine.
Synthesis Methods
The synthesis method of N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide involves several steps. The first step involves the reaction of 4-methylacetophenone with ethylmagnesium bromide to produce 1-(4-methylphenyl)ethanol. The second step involves the reaction of 1-(4-methylphenyl)ethanol with ethyl chloroformate to produce 1-(4-methylphenyl)ethyl chloroformate. The third step involves the reaction of 1-(4-methylphenyl)ethyl chloroformate with N-methyl ethanolamine to produce N-methyl-N-[2-(4-methylphenyl)ethyl]carbamoyl chloride. The final step involves the reaction of N-methyl-N-[2-(4-methylphenyl)ethyl]carbamoyl chloride with propargyl alcohol to produce N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide.
Scientific Research Applications
N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide has been used in various scientific research studies. One of the main applications of N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide is in the study of the reproductive system. N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide has been used to investigate the effects of progestins on the female reproductive system, including the menstrual cycle, ovulation, and pregnancy. N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide has also been used in the study of breast cancer, endometrial cancer, and other hormonal disorders.
properties
IUPAC Name |
N-methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-15(19)17(3)11-14(18)16-10-9-13-7-5-12(2)6-8-13/h4-8H,1,9-11H2,2-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNKZMRVDKZODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)CN(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-({[2-(4-methylphenyl)ethyl]carbamoyl}methyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



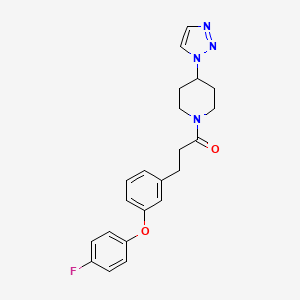
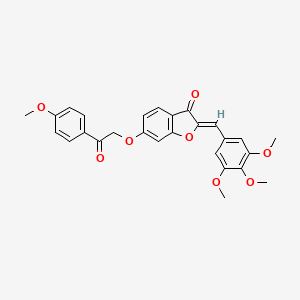
![4-oxo-N-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2808260.png)
![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2808261.png)
![5-chloro-2-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2808262.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2808263.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carbonitrile](/img/structure/B2808265.png)
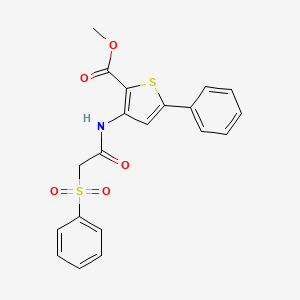
![methyl 3-((3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2808268.png)
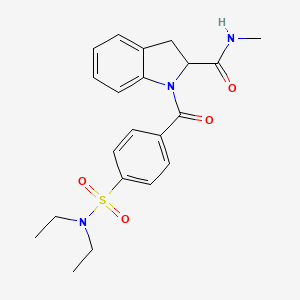
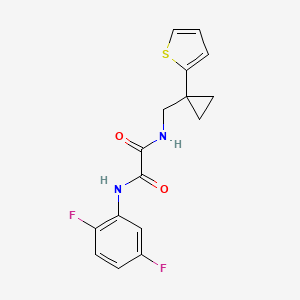
![2-(4-fluorophenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2808276.png)